AZ82: A Deep Dive into the Mechanism of KIFC1 Inhibition
AZ82: A Deep Dive into the Mechanism of KIFC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for AZ82, a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET). KIFC1 is a critical motor protein involved in centrosome clustering, a process frequently exploited by cancer cells with supernumerary centrosomes to ensure bipolar spindle formation and prevent mitotic catastrophe.[1][2][3][4][5][6] The specific inhibition of KIFC1 by molecules like AZ82 presents a promising therapeutic window for selectively targeting these cancer cells.[3][5][6][7]
Core Mechanism of Action
AZ82 functions as an ATP-competitive inhibitor of KIFC1's microtubule-stimulated ATPase activity.[3][4][5][6][8][9] Its primary mechanism involves binding specifically to the binary complex of KIFC1 and microtubules (KIFC1/MT), rather than to either component alone.[3][5][6][8][9] This binding event within the motor domain of KIFC1 prevents the hydrolysis of ATP, which is essential for the conformational changes that drive KIFC1's motor function along microtubules. By locking KIFC1 in a microtubule-bound state and inhibiting its enzymatic activity, AZ82 effectively halts the protein's ability to cluster centrosomes.[3][5][6][8] This leads to the formation of multipolar spindles in cancer cells with centrosome amplification, ultimately triggering mitotic catastrophe and cell death.[7][10][11][12] In contrast, normal diploid cells, which do not rely on KIFC1 for bipolar spindle formation, are largely unaffected, highlighting the inhibitor's cancer-specific therapeutic potential.[3][5][6][8]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for AZ82 in biochemical and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.3 µM | Microtubule-stimulated KIFC1 ATPase activity | [7] |
| Ki | 43 nM (0.043 µM) | ATP-competitive inhibition of KIFC1 ATPase activity | [3][5][6][8][9] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Inhibition of mant-ATP binding to KIFC1/MT complex | [8] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Inhibition of mant-ADP release from KIFC1/MT complex | [8] |
| Effective Concentration (Melanoma Cell Growth Inhibition) | 2-3.5 µM | RealTime-Glo MT cell viability assay in human melanoma cells | [4] |
| Cytotoxicity Threshold | > 4 µM | Non-specific cytotoxic effects observed | [7][13] |
Signaling and Cellular Impact of KIFC1 Inhibition by AZ82
The inhibition of KIFC1 by AZ82 directly interferes with a critical process in the mitosis of cancer cells possessing amplified centrosomes. The diagram below illustrates the pathway leading from KIFC1 function to cancer cell survival and how AZ82 disrupts this process.
Caption: Mechanism of AZ82 action on KIFC1-mediated centrosome clustering in cancer cells.
Experimental Protocols
KIFC1 Microtubule-Stimulated ATPase Activity Assay
This biochemical assay is fundamental for identifying and characterizing KIFC1 inhibitors. It measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, which is a direct indicator of its motor activity.
Materials:
-
Purified recombinant human KIFC1 protein
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Microtubules (polymerized from tubulin)
-
Paclitaxel (to stabilize microtubules)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384- or 1536-well microtiter plates
-
Test compound (e.g., AZ82) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, Paclitaxel, and KIFC1 protein.
-
Dispense the reaction mixture into the wells of the microtiter plate.
-
Add the test compound (AZ82) at various concentrations to the wells. A DMSO control is run in parallel.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ system, which measures luminescence proportional to the ADP concentration.
-
Data is normalized to controls, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Workflow for ATPase Activity Assay
The following diagram outlines the typical workflow for a high-throughput screening (HTS) campaign to identify KIFC1 inhibitors using the ATPase assay.
Caption: High-throughput screening workflow for the KIFC1 ATPase assay.
Cell-Based Centrosome Clustering Assay
This assay visually confirms the effect of a KIFC1 inhibitor on centrosome clustering in a relevant cellular context.
Materials:
-
Cancer cell line with known centrosome amplification (e.g., BT-549 breast cancer cells).
-
Standard cell culture medium and supplements.
-
Test compound (AZ82).
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Fixative (e.g., cold methanol).
-
Permeabilization buffer (e.g., PBS with Triton X-100).
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Blocking solution (e.g., PBS with bovine serum albumin).
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Primary antibodies against spindle and centrosome markers (e.g., anti-α-tubulin and anti-γ-tubulin).
-
Fluorescently labeled secondary antibodies.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of AZ82 for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with cold methanol and then permeabilize them.
-
Block non-specific antibody binding sites.
-
Incubate the cells with primary antibodies to label microtubules and centrosomes.
-
Wash and then incubate with corresponding fluorescently labeled secondary antibodies and a nuclear stain.
-
Mount the coverslips onto microscope slides.
-
Image the mitotic cells using a confocal microscope.
-
Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles) at each concentration of the inhibitor.
Conclusion
AZ82 is a well-characterized inhibitor of KIFC1 that demonstrates a clear mechanism of action. By specifically targeting the KIFC1/microtubule complex and competitively inhibiting its ATPase activity, AZ82 effectively disrupts centrosome clustering in cancer cells with supernumerary centrosomes. This leads to the formation of multipolar spindles and subsequent cell death, providing a strong rationale for its further investigation as a targeted anti-cancer therapeutic. The experimental protocols detailed herein offer a robust framework for the continued study of AZ82 and the discovery of novel KIFC1 inhibitors.
References
- 1. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Mechanistic Study of a Small Molecule Inhibitor for Motor Protein KIFC1 [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of kinesin motor protein KIFC1 by AZ82 induces multipolar mitosis and apoptosis in prostate cancer cell [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
